5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound with a molecular weight of 381.23 g/mol This compound is notable for its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a triazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps. One common route includes the following steps:
Oxymethylation: The attachment of an oxymethyl group to the bromopyrimidine.
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Triazole Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole group.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its triazole group is particularly useful for click chemistry applications, enabling the attachment of various biomolecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic targets, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids, while the triazole group can bind to metal ions and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in that it contains a halogenated aromatic ring.
Aliphatic Amines: Share the presence of an amine group, though structurally different.
Uniqueness
What sets 5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine apart is its combination of a bromopyrimidine, piperidine, and triazole in a single molecule. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O2/c1-20-8-12(18-19-20)13(22)21-4-2-3-10(7-21)9-23-14-16-5-11(15)6-17-14/h5-6,8,10H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCZBBQOYCONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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